molecular formula C16H19NO3 B034064 (1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenylpent-3-ynoate CAS No. 101711-17-5

(1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenylpent-3-ynoate

Cat. No.: B034064
CAS No.: 101711-17-5
M. Wt: 273.33 g/mol
InChI Key: MWQQUDKRJVZOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester is a complex organic compound with potential applications in various scientific fields. This compound is derived from mandelic acid, which is an aromatic alpha hydroxy acid. Mandelic acid itself is known for its use as a precursor to various drugs .

Preparation Methods

The synthesis of alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester involves several steps. One common method is the esterification of mandelic acid with 1-methyl-3-pyrrolidinyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include an acid catalyst and a dehydrating agent to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Scientific Research Applications

Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific applications and chemical reactivity, highlighting the uniqueness of alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester in its specific uses and properties.

Properties

CAS No.

101711-17-5

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenylpent-3-ynoate

InChI

InChI=1S/C16H19NO3/c1-3-10-16(19,13-7-5-4-6-8-13)15(18)20-14-9-11-17(2)12-14/h4-8,14,19H,9,11-12H2,1-2H3

InChI Key

MWQQUDKRJVZOJN-UHFFFAOYSA-N

SMILES

CC#CC(C1=CC=CC=C1)(C(=O)OC2CCN(C2)C)O

Canonical SMILES

CC#CC(C1=CC=CC=C1)(C(=O)OC2CCN(C2)C)O

Synonyms

(1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenyl-pent-3-ynoate

Origin of Product

United States

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